molecular formula C16H21N3O3S B2967191 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1210785-40-2

2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2967191
CAS No.: 1210785-40-2
M. Wt: 335.42
InChI Key: JOUQGUAMUCFJJM-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]thiazolo[3,2-a]pyrimidine core fused with a bicyclic system containing sulfur and nitrogen atoms. The core structure is derived from (5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS 1125409-81-5, molecular formula: C₁₁H₁₂N₂O₃S), as detailed in . The acetic acid moiety in the parent compound is replaced by an acetamide group linked to a tetrahydrofuran-2-ylmethyl substituent. This modification introduces a polar, oxygen-containing heterocycle (tetrahydrofuran), which may enhance solubility and influence pharmacodynamic interactions. The molecular weight of the parent compound is 252.29 g/mol; the acetamide derivative’s exact formula is inferred to be approximately C₁₆H₂₀N₃O₄S (calculated by substituting the hydroxyl group of the acetic acid with the N-((tetrahydrofuran-2-yl)methyl)acetamide chain).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-14(17-8-11-3-2-6-22-11)7-10-9-23-16-18-13-5-1-4-12(13)15(21)19(10)16/h10-11H,1-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUQGUAMUCFJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiazolo[3,2-a]pyrimidine core is known for its ability to interact with various biological targets.

Property Value
Molecular Formula C₁₁H₁₄N₂O₃S
Molecular Weight 252.29 g/mol
CAS Number Not available

Biological Activity Overview

Thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities including anticancer, antibacterial, antifungal, and antiviral effects. The specific compound has been evaluated for its anticancer properties and other therapeutic potentials.

Anticancer Activity

Recent studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: The compound demonstrated potent cytotoxicity against M-HeLa (cervical adenocarcinoma) cells with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .
  • Mechanism of Action: It is suggested that the compound may exert its effects through inhibition of key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies indicate potential interactions with proteins involved in tumor growth regulation .

Other Biological Activities

Beyond anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have shown promise in other areas:

  • Antibacterial Activity: Some derivatives have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity: Certain compounds in this class have demonstrated efficacy against various fungal strains.
  • Antiviral Activity: Preliminary studies suggest potential activity against viral infections such as HIV by targeting viral enzymes .

Case Studies

Several case studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on M-HeLa Cells:
    • Objective: Evaluate the cytotoxic effect of the compound.
    • Findings: The compound exhibited high selectivity towards cancer cells compared to normal liver cells (Chang liver), indicating a favorable therapeutic index.
  • In Vivo Studies:
    • Ongoing research aims to assess the efficacy of this compound in animal models to further validate its anticancer potential and explore possible side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, highlighting key differences in core structures, substituents, and reported bioactivities:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Bioactivities Reference
Target Compound Cyclopenta[d]thiazolo[3,2-a]pyrimidine N-((Tetrahydrofuran-2-yl)methyl)acetamide ~352 (estimated) Not reported; inferred kinase/anti-inflammatory potential
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine Phenylacetamide ~400 (estimated) Not specified; synthesis aligns with bioactive analogs
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (5d) Benzothiazole Indole-hydrazide ~350–400 Anti-inflammatory, antibacterial (most potent: 5d, 5e)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, phenyl, ethyl ester 453.47 Crystal structure suggests kinase inhibition potential
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine 4-Methylphenyl, thiadiazole 470.6 Structural similarity to sulfur-rich bioactive compounds
N-(2-Ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide Thiazolo[4,5-d]pyrimidine 2-Ethoxyphenyl, thioxo group 470.6 Potential solubility challenges due to thioxo group

Key Structural and Functional Insights:

Core Heterocycles: The target compound’s cyclopenta-thiazolo-pyrimidine core () shares conformational similarities with thiazolo[3,2-a]pyrimidine derivatives (). These systems exhibit puckered rings (flattened boat conformation), which may influence binding to enzymatic pockets .

Substituent Effects :

  • The tetrahydrofuran-2-ylmethyl group in the target compound contrasts with phenyl or thiadiazole substituents in analogs (). This oxygen-rich moiety may improve aqueous solubility compared to purely aromatic substituents.
  • Acetamide-linked heterocycles (e.g., benzothiazole in ) demonstrate broad bioactivity, suggesting the target compound’s acetamide group could confer anti-inflammatory or antimicrobial properties .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for related acetamide derivatives, such as nucleophilic substitution of chloroacetamide intermediates with amines (e.g., tetrahydrofuran-2-ylmethylamine) under basic conditions (K₂CO₃/acetone) .

Computational Similarity: Tanimoto and Dice similarity metrics () could quantify structural overlap between the target compound and known inhibitors. For example, the thiazolo-pyrimidine core may align with kinase inhibitors, while the tetrahydrofuran group resembles solubility-enhancing motifs in FDA-approved drugs.

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